
Fructo-oligosaccharide DP8/GF7
説明
Fructo-oligosaccharide DP8/GF7 is a type of prebiotic compound that belongs to the family of fructooligosaccharides. These compounds are composed of linear chains of fructose units linked by β (2→1) glycosidic bonds, with a single D-glucosyl unit at the non-reducing end. This compound specifically consists of seven fructose units and one glucose unit, making it a unique and highly specific oligosaccharide .
準備方法
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharide DP8/GF7 can be synthesized enzymatically using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructosyl units from sucrose to acceptor molecules, forming fructooligosaccharides of varying chain lengths. The reaction conditions typically involve controlled pH, temperature, and substrate concentrations to optimize the yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes using strains of bacteria such as Bacillus subtilis. The fermentation process is followed by purification steps to remove monosaccharide byproducts and residual sucrose. Techniques such as ion-exchange chromatography and ultrafiltration are commonly employed to achieve high purity levels .
化学反応の分析
Structural Basis for Reactivity
FOS DP8/GF7 consists of seven fructose units connected via β-(2→1)-glycosidic bonds, terminating in a D-glucosyl unit at the non-reducing end . This structure dictates its interactions with enzymes and stability under physiological conditions.
Key Structural Properties | Value |
---|---|
Molecular formula | C₄₈H₈₂O₄₁ |
Molecular weight | 1315.14 g/mol |
Degree of polymerization (DP) | 8 |
Glycosidic linkages | β-(2→1) |
In Vitro and In Vivo Stability
-
Resistance to small intestine digestion :
-
Colonic fermentation :
-
Gut microbiota (e.g., Bifidobacterium spp.) metabolize FOS DP8/GF7 into short-chain fatty acids (SCFAs) .
| Fermentation Metrics | Value |
|--------------------------------|------------------------------------|
| SCFA production rate | Dose-dependent (5–15 g/day) |
| Bifidobacterium enrichment | ↑ 2.5–3.0 log CFU/g feces |
-
Stability Under Environmental Conditions
Parameter | Value | Source |
---|---|---|
Boiling point | 1583.3 ± 65.0°C | |
Density | 1.90 g/cm³ | |
Solubility (DMSO) | 55 mg/mL (41.82 mM) | |
Storage stability | -20°C (3 years), -80°C (1 year) |
Enzymatic Hydrolysis Pathways
-
β-Fructosidases : Cleave β-(2→1) bonds, releasing fructose and shorter FOS .
-
Endoinulinases : Hydrolyze internal linkages, yielding GF7 and GF6 fragments .
-
Exoinulinases : Sequentially remove terminal fructose units .
Kinetic Data :
Industrial and Nutritional Implications
科学的研究の応用
Fructo-oligosaccharide DP8/GF7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.
Biology: Investigated for its role in modulating gut microbiota and enhancing the growth of beneficial bacteria.
Medicine: Explored for its potential prebiotic effects, including improving gut health, enhancing immune function, and reducing the risk of gastrointestinal infections.
Industry: Incorporated into food products as a dietary fiber and prebiotic ingredient to improve nutritional value and promote digestive health
作用機序
Fructo-oligosaccharide DP8/GF7 exerts its effects primarily through its prebiotic properties. It is not digested in the human small intestine but is fermented by beneficial gut bacteria in the colon. This fermentation process produces short-chain fatty acids, which have various health benefits, including improving gut barrier function, modulating immune responses, and reducing inflammation. The compound also influences the composition of gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .
類似化合物との比較
Fructo-oligosaccharide DP8/GF7 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit. Similar compounds include:
Fructo-oligosaccharide DP4/GF3: Consists of three fructose units and one glucose unit.
Fructo-oligosaccharide DP6/GF5: Consists of five fructose units and one glucose unit.
Inulin: A longer-chain fructooligosaccharide with varying degrees of polymerization.
Compared to these compounds, this compound has a higher degree of polymerization, which may influence its prebiotic efficacy and fermentation profile .
生物活性
Fructo-oligosaccharides (FOS), particularly the variant DP8/GF7, are gaining attention for their potential health benefits, primarily due to their prebiotic properties. This article explores the biological activity of FOS DP8/GF7, focusing on its effects on gut microbiota, immune modulation, and overall health outcomes based on diverse research findings.
Chemical Structure and Properties
Fructo-oligosaccharide DP8/GF7 consists of a chain of eight fructose units linked by β(2→1) glycosidic bonds, ending with a glucose unit. Its molecular formula is with a molecular weight of approximately 1315.14 g/mol. The compound's density is reported to be 1.90 g/cm³, and it has a boiling point of about 1583.3°C at 760 mmHg .
Prebiotic Effects and Gut Microbiota Modulation
Case Study: Pilot Phase I Trial
A notable study assessed the safety and tolerability of FOS in patients undergoing reduced-intensity allogeneic hematopoietic cell transplantation (allo-HCT). In this trial, participants received 10g of FOS daily. Results indicated that while FOS was well-tolerated, significant alterations in gut microbiota were observed only on the day of transplant. Notably, there was an increase in activated CTLA4+ CD4+ T cells among those receiving FOS, suggesting potential immunomodulatory effects .
Impact on Gut Microbiota
Research has demonstrated that FOS can enhance beneficial bacteria such as bifidobacteria and lactobacilli in the gut. A study involving term infants showed that supplementation with FOS led to increased counts of bifidobacteria after just one week, although overall changes in fecal flora were minimal . This indicates that while FOS has the potential to influence gut microbiota positively, the effects may vary depending on the population studied.
Immunomodulatory Properties
The immunomodulatory effects of FOS DP8/GF7 have been highlighted in various studies. In the previously mentioned pilot trial, changes in peripheral immune cell composition were noted, particularly an increase in T regulatory cells (Tregs) among patients taking FOS. This suggests that FOS may play a role in modulating immune responses, which is particularly relevant for individuals with compromised immune systems .
Summary of Research Findings
Study | Population | Dosage | Key Findings |
---|---|---|---|
Phase I Trial | Patients undergoing allo-HCT | 10g/day | Safe and well-tolerated; transient changes in gut microbiota; increased CTLA4+ CD4+ T cells |
Infant Formula Study | Term infants | 1.5g/L & 3.0g/L | Increased bifidobacteria counts; minimal overall impact on fecal flora |
General Review | Various populations | Varies | Consistent prebiotic effects observed; enhances beneficial gut bacteria |
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHDBCCSNMFRIG-XZASVILLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62512-21-4 | |
Record name | O-β-D-Fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62512-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。